Xelafaslatide Exhibits Dramatically Enhanced Potency Over First-Generation Analog Met12
Xelafaslatide (ONL1204) is an analog of Met12 and has demonstrated dramatically enhanced potency both in vitro and in vivo compared to the first-generation Fas inhibitor Met12, while also displaying improved pharmaceutical properties [1]. The parent compound Met12 previously demonstrated photoreceptor protection in retinal detachment models by inhibiting Fas-induced caspase 8 activation [2].
| Evidence Dimension | In vitro and in vivo potency (unspecified quantitative metrics) |
|---|---|
| Target Compound Data | Dramatically enhanced potency |
| Comparator Or Baseline | Met12 (first-generation Fas inhibitor peptide) |
| Quantified Difference | Dramatically enhanced (qualitative; quantitative data not publicly disclosed) |
| Conditions | In vitro and in vivo models (specific assays not publicly disclosed) |
Why This Matters
Xelafaslatide represents a structurally optimized analog with pharmacologically meaningful potency improvements over Met12, justifying its selection for studies requiring higher target engagement.
- [1] ONL Therapeutics. ONL Therapeutics Provides Update on Novel Photoreceptor Protection Platform. 2015. https://drug-dev.com/onl-therapeutics-provides-update-on-novel-photoreceptor-protection-platform/ View Source
- [2] Besirli CG, et al. Inhibition of retinal detachment-induced apoptosis in photoreceptors by a small peptide inhibitor of the fas receptor. Invest Ophthalmol Vis Sci. 2010;51(4):2177-2184. View Source
